6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol
Overview
Description
6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been widely studied for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
Preparation Methods
The synthesis of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol typically involves the reaction of pyridazine derivatives with diethylamino propylamine under specific conditions. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like acetonitrile, ethanol, and catalysts such as palladium or copper. Major products formed from these reactions include various substituted and oxidized derivatives of the compound .
Scientific Research Applications
6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit platelet aggregation by targeting specific enzymes involved in the clotting process . Additionally, it may exert anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol can be compared with other similar compounds, such as:
Pyridazine: A basic pyridazine ring structure without additional functional groups.
Pyridazinone: A derivative with a carbonyl group at the 3-position, known for its diverse pharmacological activities.
Properties
IUPAC Name |
3-[3-(diethylamino)propylamino]-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-15(4-2)9-5-8-12-10-6-7-11(16)14-13-10/h6-7H,3-5,8-9H2,1-2H3,(H,12,13)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWFOMVTXPXNMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.